(E)-1-methyl-4-phenyl-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

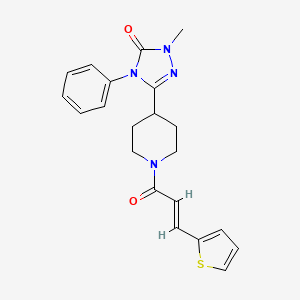

The compound (E)-1-methyl-4-phenyl-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5-one core substituted with a methyl group at position 1, a phenyl group at position 4, and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a (3-(thiophen-2-yl)acryloyl) group in the E-configuration. Key structural attributes include:

Properties

IUPAC Name |

2-methyl-4-phenyl-5-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-23-21(27)25(17-6-3-2-4-7-17)20(22-23)16-11-13-24(14-12-16)19(26)10-9-18-8-5-15-28-18/h2-10,15-16H,11-14H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLYJUUESBLGHJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-methyl-4-phenyl-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a complex structure featuring a triazole ring, a piperidine moiety, and a thiophene group. The structural diversity contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains. Although specific data for the compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 5–20 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 10 |

| Compound B | E. coli | 15 |

| Compound C | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The triazole moiety is known for its anticancer properties. Studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a related triazole derivative exhibited IC50 values below 10 µM against various cancer cell lines .

Case Study: Triazole Derivative in Cancer Therapy

In a study published in 2020, researchers synthesized several triazole derivatives and tested their cytotoxic effects on human cancer cell lines. One derivative showed a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Neuroprotective Effects

The piperidine structure has been linked to neuroprotective activities. Compounds that mimic acetylcholine or modulate neurotransmitter systems have shown promise in treating neurodegenerative diseases. In vitro studies indicated that similar piperidine derivatives could protect neuronal cells from oxidative stress .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : The triazole ring may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, enhancing or inhibiting signaling pathways.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Structural and Electronic Differences

- Thiophene vs. Aryl Substituents : The target compound’s thiophene moiety provides sulfur-mediated electronic effects and π-conjugation distinct from chlorophenyl () or bromophenyl () groups. Thiophene’s lower electronegativity compared to Cl/Br may reduce polarity but enhance aromatic stacking .

- Triazolone vs. Triazole-thione : Replacement of the triazolone carbonyl (C=O) with a thione (C=S) in ’s compound increases sulfur’s role in hydrogen bonding (e.g., N–H···S interactions) .

Spectroscopic and Crystallographic Insights

- NMR Spectroscopy : The target compound’s ¹H-NMR would display distinct resonances for thiophene protons (δ 6.8–7.5 ppm) and the acryloyl carbonyl (δ ~165 ppm in ¹³C-NMR), differing from chlorophenyl (δ ~7.3 ppm) or methoxyphenyl (δ ~3.8 ppm for OCH₃) signals in analogs .

- The thiophene acryloyl group may promote unique packing motifs via S···π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.